N,N'-Bis(o-methoxyphenyl)terephthalamide
Description
N,N'-Bis(o-methoxyphenyl)terephthalamide is a terephthalamide derivative featuring methoxy groups at the ortho positions of the phenyl rings. The terephthalamide backbone consists of a central terephthaloyl group (1,4-benzenedicarboxamide) linked to two substituted aromatic amines. The ortho-methoxy substituents impart unique steric and electronic properties, influencing its crystallinity, solubility, and reactivity.
Properties
CAS No. |
36360-34-6 |
|---|---|
Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-N,4-N-bis(2-methoxyphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-9-5-3-7-17(19)23-21(25)15-11-13-16(14-12-15)22(26)24-18-8-4-6-10-20(18)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
JRZCFDYNUTXOCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-Bis(o-methoxyphenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with o-methoxyaniline in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N’-Bis(o-methoxyphenyl)terephthalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Bis(o-methoxyphenyl)terephthalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its amide groups.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(o-methoxyphenyl)terephthalamide involves its interaction with molecular targets through its amide groups. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking with aromatic systems. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares key structural features of N,N'-Bis(o-methoxyphenyl)terephthalamide with similar derivatives:

*Calculated based on analogous compounds.
Key Observations:
- Electronic Effects: Methoxy groups are electron-donating, which may enhance solubility in polar solvents compared to hydrophobic fluorophenyl derivatives (e.g., AFPTA) .
- Coordination Chemistry: Unlike pyridinyl or imidazolyl analogs, methoxyphenyl groups are less likely to participate in metal coordination, limiting use in CPs .
Physical and Chemical Properties
Thermal Stability
Solubility
Polymer Industry
Biological Activity
N,N'-Bis(o-methoxyphenyl)terephthalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound, including its effects on various biological systems.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which consists of two methoxy-substituted phenyl groups linked to a terephthalamide moiety. The chemical formula is , with a molecular weight of approximately 254.28 g/mol . The presence of methoxy groups enhances its lipophilicity and may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), RKO (colorectal cancer), and PC-3 (prostate cancer). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 78.72 | Apoptosis induction |
| RKO | 49.79 | Cell cycle arrest |
| PC-3 | 60.70 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria. The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential enzymes.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various applications:
- Cancer Treatment : A study involving RKO cells demonstrated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 49.79 µM after 48 hours of exposure. Morphological changes consistent with apoptosis were observed microscopically.
- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL.
- Inflammation Models : In models of lipopolysaccharide-induced inflammation, administration of the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
